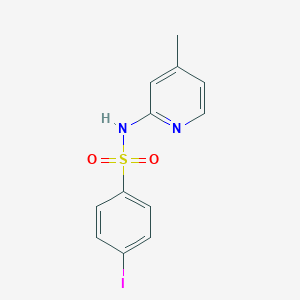![molecular formula C24H26F2O4 B273586 9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B273586.png)
9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, also known as DFO, is a synthetic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications. DFO is a xanthene derivative, which is a class of organic compounds that are widely used in the synthesis of fluorescent dyes and indicators. In
作用機序
The mechanism of action of 9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves its binding to calcium ions. The binding of this compound to calcium ions leads to a conformational change in its structure, which results in a change in its fluorescence intensity. The binding of this compound to calcium ions is reversible, which allows for real-time monitoring of calcium signaling in living cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not affect the viability of cells at concentrations used in experiments. This compound has also been shown to be membrane-permeable, which allows for its use in live-cell imaging experiments. This compound has been used to study calcium signaling in various cell types, including neurons, muscle cells, and cancer cells.
実験室実験の利点と制限
One of the main advantages of using 9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione in lab experiments is its high selectivity for calcium ions. This compound does not bind to other metal ions, making it an ideal tool for studying calcium signaling in living cells. Another advantage of using this compound is its high fluorescence intensity, which allows for real-time monitoring of calcium signaling in living cells. However, one limitation of using this compound is its short excitation wavelength, which can lead to autofluorescence and background noise in some experiments.
将来の方向性
There are several future directions for the use of 9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione in scientific research. One potential application of this compound is in the study of calcium signaling in disease states. Abnormal calcium signaling has been implicated in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. This compound could be used to study the role of calcium signaling in these diseases and potentially identify new therapeutic targets. Another future direction for the use of this compound is in the development of new fluorescent probes for imaging other biomolecules, such as proteins and lipids. This compound's unique chemical structure and fluorescence properties make it an ideal starting point for the development of new fluorescent probes.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications. This compound has been widely used as a fluorescent probe for imaging intracellular calcium ions and has minimal toxicity and high selectivity for calcium ions. This compound's unique chemical structure and fluorescence properties make it an ideal starting point for the development of new fluorescent probes. There are several future directions for the use of this compound in scientific research, including the study of calcium signaling in disease states and the development of new fluorescent probes for imaging other biomolecules.
合成法
The synthesis of 9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves the reaction of 2,4-difluoroanisole with tetramethylcyclohexenone in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder reaction, followed by a dehydration step to yield the final product. The synthesis method of this compound is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been widely used in scientific research as a fluorescent probe for imaging intracellular calcium ions. Calcium ions play a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, and gene expression. This compound has been shown to selectively bind to calcium ions, leading to a change in its fluorescence intensity. This property of this compound makes it an ideal tool for studying calcium signaling in living cells.
特性
分子式 |
C24H26F2O4 |
|---|---|
分子量 |
416.5 g/mol |
IUPAC名 |
9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C24H26F2O4/c1-23(2)9-14(27)20-17(11-23)29-18-12-24(3,4)10-15(28)21(18)19(20)13-7-5-6-8-16(13)30-22(25)26/h5-8,19,22H,9-12H2,1-4H3 |
InChIキー |
OTSDKEHLUSHVOQ-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=CC=C4OC(F)F)C(=O)C1)C |
正規SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=CC=C4OC(F)F)C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-methylphenyl acetate](/img/structure/B273504.png)
![7-Acetyl-3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B273505.png)
![{2-[3-(Ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methoxyphenoxy}acetic acid](/img/structure/B273506.png)


![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273511.png)

![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B273531.png)
![Ethyl 6-bromo-8-(sec-butylamino)imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B273541.png)
![2-Fluoro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B273542.png)
![1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273548.png)
![1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B273551.png)
![N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B273553.png)
